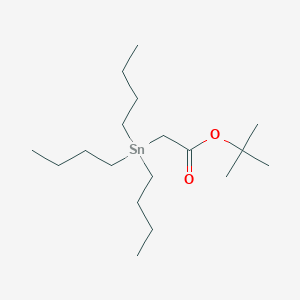
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H38O2Sn. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tributylstannyl group, and the esterification is done with 1,1-dimethylethyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The esterification is then achieved by reacting the intermediate product with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated esters and other substituted derivatives.
Scientific Research Applications
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution and addition reactions. The ester group can undergo hydrolysis to release acetic acid and 1,1-dimethylethyl alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, tert-butyl ester: Similar ester structure but lacks the stannyl group.
Acetic acid, 2-(tributylstannyl)-: Similar stannyl group but different esterification.
Uniqueness
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the stannyl and ester groups, which confer distinct chemical reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial processes.
Properties
CAS No. |
90501-02-3 |
|---|---|
Molecular Formula |
C18H38O2Sn |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
tert-butyl 2-tributylstannylacetate |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-5(7)8-6(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
TWUBOZMYECLTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















